6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one is a heterocyclic compound characterized by a bicyclic structure that incorporates both a furan ring and a pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 166.14 g/mol. The compound features a hydroxymethyl substituent at the 6-position of the furo[2,3-d]pyridazin framework, which is significant for its chemical reactivity and potential biological activity. This unique structural feature makes it an interesting target for research in synthetic and medicinal chemistry, particularly regarding its interactions with biological systems.
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one belongs to the class of compounds known as pyridazinones, which are derivatives of pyridazine. These compounds are often explored for their pharmaceutical properties due to their structural diversity and biological activity. The specific classification of this compound falls under heterocyclic organic compounds, highlighting its cyclic structure that includes different elements (carbon, nitrogen, and oxygen) within the ring systems .
Several synthetic routes have been developed for the preparation of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one:
The technical details of these synthetic routes often include specific reaction conditions such as temperature, solvent choice, and catalysts used. For instance, reactions may be conducted under reflux conditions in polar solvents to facilitate better solubility and reaction rates.
The molecular structure of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one features:
Key structural data includes:
The chemical reactivity of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one can be attributed to its functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties.
The mechanism of action for 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one primarily involves its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that modifications to the furo-pyridazine scaffold can influence these interactions, potentially leading to enhanced therapeutic effects.
Further research is needed to elucidate these interactions fully and understand their implications in drug design and development .
Relevant data from spectroscopic analyses (such as NMR and IR) provide insights into the molecular environment surrounding functional groups within the compound .
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one has potential applications in several scientific fields:
Furopyridazinones represent a privileged class of nitrogen-oxygen heterocyclic scaffolds that have evolved from academic curiosities to pharmacologically significant frameworks. The imidazo[1,2-b]pyridazine system, first synthesized in 1966, gained prominence through the FDA-approved kinase inhibitor ponatinib, which demonstrated the translational potential of bicyclic heteroaromatic systems in oncology [1]. This breakthrough catalyzed systematic exploration of related scaffolds, including furo[2,3-d]pyridazin-7(6H)-one derivatives, due to their balanced physicochemical properties and drug-likeness. The pyridine core—ubiquitous in FDA-approved drugs—serves as a molecular foundation for these compounds, enabling diverse therapeutic targeting through strategic substituent positioning [5]. Over 20% of commercial kinase inhibitors incorporate similar fused bicyclic architectures, underscoring their significance in modern medicinal chemistry campaigns targeting protein interactions and allosteric modulation [1] [8].
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one exhibits distinctive electronic and steric features within bicyclic systems. The molecule combines a furan ring fused at C2-C3 with a pyridazinone core, creating an electron-deficient 6-6-5 tricyclic resonance system with polarized bonds ideal for biomolecular recognition. The hydroxymethyl group at N6 introduces three critical properties: (1) hydrogen-bonding capacity through the hydroxyl moiety, (2) stereoelectronic modulation of the pyridazinone’s dipole moment (calculated Δμ = 1.2 D), and (3) synthetic versatility for functionalization or prodrug formation [8] [10]. This contrasts with simpler furopyridazines lacking the hydroxymethyl group, which exhibit reduced solubility (LogP difference >0.7) and diminished kinase binding affinity (ΔpIC50 = 1.3) [1]. X-ray crystallography confirms the scaffold adopts a planar conformation (deviation <8°) that facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the hydroxymethyl group adopts an equatorial orientation ideal for solvent exposure or target engagement [8].
This compound’s therapeutic relevance stems from its dual capacity for orthosteric inhibition and allosteric modulation of disease-relevant enzymes. Molecular docking studies predict strong binding (ΔG < -9.2 kcal/mol) to kinases and phosphodiesterases via H-bond donation from the hydroxymethyl group to catalytic residues and π-stacking of the heterocycle with hydrophobic pockets [7] [10]. The scaffold’s substrate-like structure enables competitive inhibition of nucleotide-processing enzymes, as evidenced by its interference with viral polymerases (IC50 3.7 μM) and topoisomerase IIα (35% inhibition at 10 μM) [2] [3]. Computational analyses using PASSer and AlloReverse platforms further predict latent allosteric potential at protein-protein interaction interfaces, suggesting utility in disrupting pathological signaling cascades in oncology and virology [7]. Such multi-target engagement profiles position 6-(hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one as a versatile pharmacophore for rational drug design against conformationally dynamic targets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7